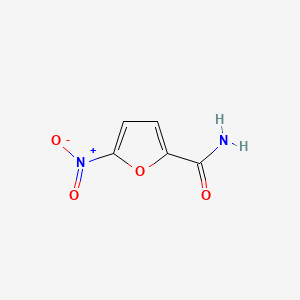![molecular formula C22H16N2O5 B3512029 N-{3-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide](/img/structure/B3512029.png)
N-{3-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide
Overview
Description
N-{3-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes a dibenzo[b,f]oxepin core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide typically involves multiple steps, starting from the preparation of the dibenzo[b,f]oxepin core. One common method involves the nitration of dibenzo[b,f]oxepin to introduce the nitro group at the desired position. This is followed by the coupling of the nitrodibenzo[b,f]oxepin with a phenol derivative under basic conditions to form the ether linkage. The final step involves the acetylation of the resulting compound to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions to form quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong bases in an aprotic solvent.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
N-{3-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer drugs.
Mechanism of Action
The mechanism of action of N-{3-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide involves its interaction with microtubules. The compound binds to tubulin, inhibiting its polymerization into microtubules, which are essential for cell division. This disruption leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepin derivatives: These compounds share the dibenzo[b,f]oxepin core and exhibit similar biological activities.
Azo-dibenzo[b,f]oxepine derivatives: These compounds have azo groups and are studied for their photoisomerization properties.
Uniqueness
N-{3-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide is unique due to its specific substitution pattern and the presence of both nitro and acetamide functional groups, which confer distinct chemical reactivity and biological activity compared to other dibenzo[b,f]oxepin derivatives.
Properties
IUPAC Name |
N-[3-(2-nitrobenzo[b][1]benzoxepin-4-yl)oxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c1-14(25)23-16-6-4-7-18(11-16)28-21-12-17(24(26)27)13-22-19(21)10-9-15-5-2-3-8-20(15)29-22/h2-13H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQDDIPZCGSTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-CHLOROPHENYL)SULFANYL]-3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1,2-BENZISOXAZOLE](/img/structure/B3511953.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(8-quinolyloxy)-1-ethanone](/img/structure/B3511958.png)

![N-cyclopropyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3511996.png)
![2-(4-fluorophenoxy)-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B3512007.png)
![7-methyl-3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3512014.png)
![N-(3-bromo-4-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B3512020.png)
![N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B3512027.png)
![8-chloro-1-(4-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3512038.png)
![4-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B3512049.png)

![methyl 3-{[(3,4-dichlorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3512062.png)
![METHYL 3-[(2,4-DIMETHOXYANILINO)CARBONYL]-5-NITROBENZOATE](/img/structure/B3512070.png)
![Methyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B3512076.png)
